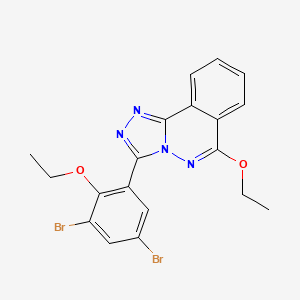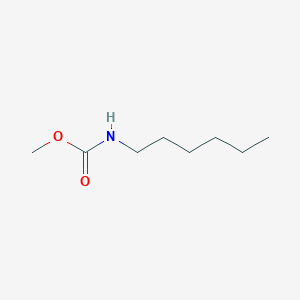
Methyl N-hexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-hexylcarbamate, also known as carbamic acid, hexyl-, methyl ester, is an organic compound belonging to the class of carbamate esters. These compounds are characterized by the presence of a carbamate group, which is an ester of carbamic acid. This compound is used in various industrial applications, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl N-hexylcarbamate can be synthesized through the reaction of n-hexylamine with dimethyl carbonate in the presence of a catalyst. The reaction typically occurs at a temperature of 150°C and under high pressure (9.0 MPa). The iron-chrome catalyst TZC-3/1 has been found to be particularly effective, leading to approximately 70% yield of this compound with an 80% selectivity .
Another method involves the reaction of chlorosulfonyl isocyanate with anhydrous methanol in benzene, followed by the addition of triethylamine. This method requires careful handling due to the corrosive nature of chlorosulfonyl isocyanate and the carcinogenic properties of benzene .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-hexylcarbamate undergoes various chemical reactions, including:
Carbamoylation: The reaction with amines to form carbamate esters.
Hydrolysis: The breakdown of the carbamate ester into the corresponding amine and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Dimethyl Carbonate: Used in the carbamoylation reaction.
Chlorosulfonyl Isocyanate: Used in the synthesis involving methanol and benzene.
Triethylamine: Used as a base in the synthesis process.
Major Products
Carbamate Esters: Formed through the reaction with amines.
Amines and Alcohols: Formed through hydrolysis.
Applications De Recherche Scientifique
Methyl N-hexylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Used in the production of agrochemicals and as a protecting group for amine functionality.
Mécanisme D'action
The mechanism of action of methyl N-hexylcarbamate involves the carbamate functionality, which imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. This functionality also participates in hydrogen bonding through the carboxyl group and the backbone NH .
Comparaison Avec Des Composés Similaires
Methyl N-hexylcarbamate can be compared with other carbamate esters, such as:
Ethyl N-methylcarbamate: Similar in structure but with different alkyl groups.
Dimethyl Carbamate: Contains two methyl groups instead of a hexyl group.
Phenyl N-methylcarbamate: Contains a phenyl group instead of a hexyl group.
The uniqueness of this compound lies in its specific alkyl chain length, which can influence its reactivity and applications .
Propriétés
Numéro CAS |
22139-32-8 |
|---|---|
Formule moléculaire |
C8H17NO2 |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
methyl N-hexylcarbamate |
InChI |
InChI=1S/C8H17NO2/c1-3-4-5-6-7-9-8(10)11-2/h3-7H2,1-2H3,(H,9,10) |
Clé InChI |
OXNAJPQXTZANJL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B12920029.png)
![6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine](/img/structure/B12920039.png)
![1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12920040.png)
![5-Amino-2-{[(5-methylfuran-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12920050.png)
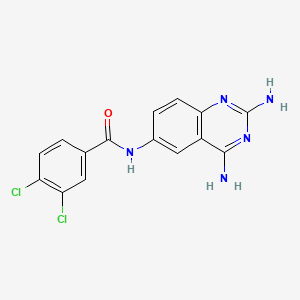
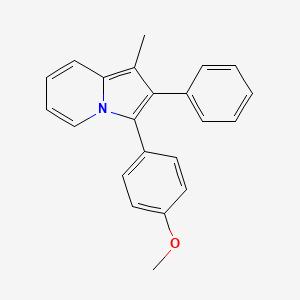
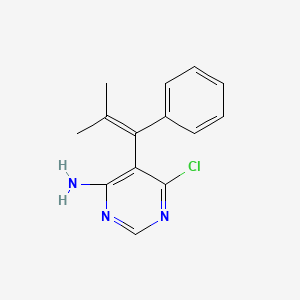
![2-[3-(Dimethylamino)propyl]-1-(2-methylphenyl)isoquinolin-3(2H)-one](/img/structure/B12920083.png)
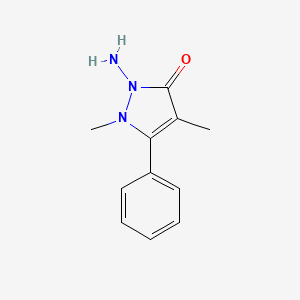

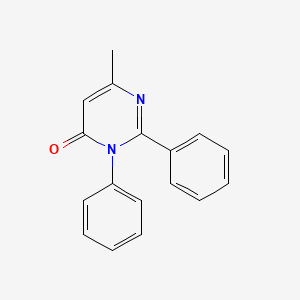
![N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B12920098.png)
